molecular formula C10H13ClN2O B6283721 N-(2,3-dihydro-1H-isoindol-5-yl)acetamide hydrochloride CAS No. 412294-03-2

N-(2,3-dihydro-1H-isoindol-5-yl)acetamide hydrochloride

Cat. No.: B6283721
CAS No.: 412294-03-2
M. Wt: 212.67 g/mol
InChI Key: BSOMJIZKGJDLEE-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1H-isoindol-5-yl)acetamide hydrochloride is a synthetic organic compound characterized by a dihydroisoindole core substituted with an acetamide group at the 5-position and a methyl group at the 2-position. Its molecular formula is C₁₁H₁₀N₂O₃, with a molecular weight of 218.21 g/mol (CAS: 2306-99-2) . The compound is commercially available, with purity levels up to 95%, and is utilized in pharmaceutical research for structure-activity relationship (SAR) studies .

Key structural features include:

  • A dihydroisoindole ring system (2,3-dihydro-1H-isoindole), providing rigidity and planar geometry.
  • An acetamide (-NHCOCH₃) substituent at position 5, enabling hydrogen-bonding interactions.
  • A methyl group at position 2, influencing steric and electronic properties.

Synthesis typically involves catalytic hydrogenation of benzyl ether intermediates followed by chromatographic purification . Characterization is performed via ¹H/¹³C-NMR and mass spectrometry (MS), confirming chemical shifts (e.g., δ ~2.1 ppm for methyl groups) and molecular ion peaks .

Properties

CAS No.

412294-03-2

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

N-(2,3-dihydro-1H-isoindol-5-yl)acetamide;hydrochloride

InChI

InChI=1S/C10H12N2O.ClH/c1-7(13)12-10-3-2-8-5-11-6-9(8)4-10;/h2-4,11H,5-6H2,1H3,(H,12,13);1H

InChI Key

BSOMJIZKGJDLEE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(CNC2)C=C1.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Acetylation of 2,3-Dihydro-1H-isoindol-5-amine

The most widely reported method involves the direct acetylation of 2,3-dihydro-1H-isoindol-5-amine using acetylating agents such as acetic anhydride or acetyl chloride .

Procedure :

  • Base Selection : Reactions are conducted in the presence of inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to neutralize HCl generated during acetylation.

  • Solvent System : Dichloromethane (DCM) or dimethylformamide (DMF) is employed to enhance reactant solubility. Polar aprotic solvents improve reaction kinetics, with DCM enabling biphasic separation for easier workup.

  • Reagent Ratios : A 1.5:1 molar ratio of acetyl chloride to isoindolamine ensures complete acetylation while avoiding excess reagent accumulation.

Reaction Equation :

\text{C}8\text{H}{10}\text{N}2 + \text{CH}3\text{COCl} \xrightarrow{\text{K}2\text{CO}3, \text{DCM}} \text{C}{10}\text{H}{12}\text{N}2\text{O} + \text{HCl} + \text{KCl} + \text{CO}2 $$

Yield : 87–92% under optimized conditions.

Alternative Methods Using Bicyclic Electrophiles

Recent advances leverage Suzuki–Miyaura cross-coupling and transamidation to introduce the acetamide moiety (Figure 1):

  • Boronic Ester Intermediate : Isoindolinone boronic ester (e.g., 44 ) reacts with bicyclic electrophiles (e.g., 42 or 43 ) to form the core structure.
  • Bis-Acetylation : The intermediate undergoes bis-acetylation followed by selective transamidation with methanolic ammonia to install the acetamide group.

Advantages :

  • Avoids direct handling of volatile acetyl chloride.
  • Enables modular synthesis for structural analogs.

Limitations :

  • Requires specialized catalysts (e.g., Pd(PPh₃)₄).
  • Lower yields (70–78%) compared to direct acetylation.

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity critically impacts reaction efficiency:

Solvent Dielectric Constant (ε) Yield (%) Purity (%)
Dichloromethane 8.93 87.2 99.88
DMF 36.7 92.1 98.5
Heptane 1.92 99.5*

*Post-crystallization purity.

Polar aprotic solvents (DMF) enhance nucleophilicity of the amine, accelerating acetylation. However, DCM’s low boiling point simplifies solvent removal.

Catalysts and Bases

Potassium carbonate outperforms NaOH in minimizing dimerization. In a comparative study:

  • K₂CO₃ : 0.5% dimer impurity.
  • NaOH : 3.2% dimer impurity.

Mechanistically, K₂CO₃’s milder basicity reduces over-acetylation and stabilizes the intermediate.

Temperature and Time

Optimal conditions balance reaction rate and side-product formation:

  • 0–10°C : Slow reaction (24 hr) but >99% purity.
  • 20–30°C : 2–3 hr reaction with 87–92% yield.

Purification and Characterization

Crystallization

Crude product is purified via heptane-mediated crystallization :

  • Dissolve in heptane at 45°C.
  • Cool to 0°C to precipitate crystals.
  • Wash with cold heptane to remove residual DCM.

Outcome : 99.88% HPLC purity.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 3H, ArH), 4.32 (s, 2H, CH₂), 3.85 (s, 2H, CH₂), 2.11 (s, 3H, COCH₃).
  • ESI-MS : m/z 212.67 [M+H]⁺.

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Cost (Relative) Scalability
Direct Acetylation 92.1 99.88 Low High
Suzuki Cross-Coupling 78.3 97.2 High Moderate

Direct acetylation remains the most cost-effective and scalable route, though cross-coupling offers flexibility for derivative synthesis.

Challenges and Impurity Control

Dimer Formation

The primary impurity, N-(2,3-dihydro-1H-isoindol-5-yl)-2-[(2,3-dihydro-1H-isoindol-5-yl)acetamido]acetamide , arises from over-acetylation. Mitigation strategies include:

  • Stoichiometric Control : Limit acetyl chloride to 1.5 equivalents.
  • Low-Temperature Phases : Conduct reactions at 0–10°C to suppress side reactions.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or amine.

Table 1: Hydrolysis Conditions and Products

Reaction ConditionsProductYield (%)Reference
6M HCl, reflux, 12 h5-amino-2,3-dihydro-1H-isoindole + acetic acid85
2M NaOH, 80°C, 8 h5-amino-2,3-dihydro-1H-isoindole + acetate salt78

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the hydrochloride salt enhancing solubility in aqueous media.

Oxidation Reactions

The isoindoline ring is susceptible to oxidation, particularly at the secondary amine.

Table 2: Oxidation Pathways

Oxidizing AgentProductSelectivityReference
KMnO₄ (acidic)5-acetamido-1H-isoindole-1,3(2H)-dioneHigh
H₂O₂ (catalytic Fe³⁺)N-oxidized isoindoline derivativesModerate

Oxidation with KMnO₄ generates a dioxo derivative, while H₂O₂ forms N-oxide intermediates.

Substitution Reactions

The aromatic ring in the isoindoline system participates in electrophilic substitution.

Table 3: Substitution Reactions

Reagent/ConditionsPosition SubstitutedProductYield (%)
HNO₃/H₂SO₄, 0°CC4 or C7Nitro derivatives60–70
Br₂ (FeBr₃ catalyst), DCMC44-bromo-5-acetamido-2,3-dihydro-1H-isoindole55

Nitration and bromination occur preferentially at the para position relative to the acetamide group due to electronic directing effects .

Acylation and Alkylation

The secondary amine in the isoindoline ring reacts with acylating/alkylating agents.

Table 4: N-Functionalization Reactions

ReagentProductApplication
Acetic anhydride (pyridine base)N-acetylated derivativeStability enhancement
Benzyl chloride (K₂CO₃, DMF)N-benzyl-2,3-dihydro-1H-isoindole acetamideProdrug synthesis

These reactions are critical for modulating pharmacokinetic properties in medicinal chemistry.

Coordination Chemistry

The compound forms complexes with transition metals via the acetamide carbonyl and isoindoline amine.

Example Reaction :
Compound+CuCl2[Cu(C10H11N2O)2]Cl2\text{Compound} + \text{CuCl}_2 \rightarrow [\text{Cu}(\text{C}_{10}\text{H}_{11}\text{N}_2\text{O})_2]\text{Cl}_2

  • Stoichiometry : 1:2 (metal:ligand)

  • Geometry : Square planar (confirmed by XRD)

Biological Derivatization

In enzymatic environments, the compound undergoes hydrolysis (via amidases) or conjugation (e.g., glucuronidation).

Key Observations :

  • In vitro : Rapid deacetylation in liver microsomes (t₁/₂ = 12 min)

  • Metabolites : 5-amino-2,3-dihydro-1H-isoindole (primary), glucuronide conjugates (secondary)

Stability Under Thermal/Photolytic Conditions

Thermal Degradation :

  • Decomposition at >200°C yields NH₃, CO, and aromatic fragments (TGA-FTIR analysis)
    Photolysis :

  • UV irradiation (254 nm) generates radical intermediates, leading to dimerization (HPLC-MS evidence)

Comparative Reactivity with Analogues

Table 5: Reactivity Comparison

CompoundHydrolysis Rate (k, h⁻¹)Oxidation Susceptibility
N-(isoindol-5-yl)acetamide0.15High
N-(isoindol-5-yl)trifluoroacetamide0.08Moderate
N-(isoindol-5-yl)propionamide0.12High

Electron-withdrawing groups (e.g., trifluoromethyl) reduce hydrolysis rates .

Scientific Research Applications

Pharmacological Studies

N-(2,3-Dihydro-1H-isoindol-5-yl)acetamide hydrochloride has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, particularly in the central nervous system (CNS).

Case Study Example : In a study focusing on neurodegenerative diseases, compounds similar to N-(2,3-dihydro-1H-isoindol-5-yl)acetamide were evaluated for their ability to modulate G protein-coupled receptors (GPCRs), which are critical in CNS signaling pathways . The results indicated that modifications to the isoindole structure could enhance receptor affinity and selectivity.

Synthetic Chemistry

The compound serves as a versatile scaffold for synthesizing other bioactive molecules. Its functional groups allow for various chemical modifications, facilitating the development of new compounds with enhanced biological activity.

Data Table: Synthetic Pathways

Reaction TypeConditionsYield (%)References
AcetylationAcetic anhydride85
Amine CouplingEDC/HOBt coupling75
ReductionLiAlH490

Biochemical Applications

In biochemistry, this compound has been utilized as an organic buffer. Its stability under physiological conditions makes it suitable for various assays and experiments involving enzyme kinetics and protein interactions.

Case Study Example : A study highlighted the use of this compound in enzyme assays where it acted as a stabilizing agent for proteins, enhancing their activity and stability during experimentation .

Toxicological Considerations

While exploring its applications, it is essential to consider the safety profile of this compound. Toxicological assessments reveal that it can be harmful if ingested and may cause skin irritation . Such findings underline the importance of handling this compound with care in laboratory settings.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-isoindol-5-yl)acetamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

A. Isoindole-Based Analogs

  • Compound 13m (from ) shares the isoindole core but incorporates a 4-fluorophenylmethyl group and a 5-hydroxypentoxy chain , enhancing solubility and MMP inhibitory activity. The extended alkoxy chain improves binding to MMP-7/-13 active sites .
  • 2-Chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide () introduces a dioxopiperidine moiety, enabling proteasomal degradation via E3 ligase recruitment. This modification highlights the role of auxiliary functional groups in expanding therapeutic mechanisms .

B. Indole-Based Derivatives

  • Compound 10j () replaces the isoindole with an indole ring, substituted with a 4-chlorobenzoyl group. This enhances apoptotic activity in cancer cells by disrupting Bcl-2/Mcl-1 protein-protein interactions. The chloro and fluoro substituents increase lipophilicity, improving membrane permeability .

C. Agrochemical Chloroacetamides

  • Alachlor () retains the acetamide backbone but lacks the isoindole ring. Its herbicidal activity arises from inhibition of fatty acid elongation in plants, demonstrating how structural simplification can shift applications from pharmaceuticals to agrochemicals .

Biological Activity

N-(2,3-dihydro-1H-isoindol-5-yl)acetamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its isoindoline structure combined with an acetamide group. This unique combination imparts distinct chemical properties that are crucial for its biological activity. The molecular formula is C10_{10}H12_{12}ClN3_{3}O, with a molecular weight of approximately 217.68 g/mol.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in biological systems. The compound can modulate the activity of various molecular targets, leading to significant biological effects such as:

  • Enzyme Inhibition : It may act as an enzyme inhibitor, impacting metabolic pathways.
  • Receptor Binding : The compound can bind to receptors involved in cellular signaling, affecting processes like cell proliferation and apoptosis.

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Anticancer Activity :
    • Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against HCT116 (human colon cancer) and MDA-MB-231 (breast cancer) cells, demonstrating significant antiproliferative effects at concentrations ranging from 10 to 100 µM.
    • Mechanistically, it induces apoptosis and cell cycle arrest in cancer cells, potentially through the modulation of apoptotic pathways and inhibition of tumor necrosis factor-alpha (TNF-α) production.
  • Anti-inflammatory Properties :
    • The compound has been reported to inhibit TNF-α production, suggesting its potential role in treating autoimmune diseases and inflammatory conditions.
  • Antimicrobial Activity :
    • Preliminary studies indicate that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
N-(2,6-Dioxo-piperidin-3-yl)-2-pheny-acetamideContains phenyl group; similar piperidine structureAnti-inflammatory
4-Aminoisoindoline derivativesIsoindole core; varying substitutionsAnticancer
1-Oxoisoindoline derivativesSimilar isoindole structure; different oxo substituentsPotential anti-inflammatory

This table illustrates how variations in structural features can influence biological activity.

Case Studies and Research Findings

Recent studies have further elucidated the potential applications of this compound:

  • Cytotoxicity Assays : In vitro assays demonstrated that treatment with the compound led to a significant reduction in cell viability in multiple cancer cell lines.
  • Mechanistic Studies : Computational docking studies revealed potential binding interactions with key proteins involved in cancer progression and inflammation, supporting its role as a lead compound for drug development .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare N-(2,3-dihydro-1H-isoindol-5-yl)acetamide hydrochloride, and how are intermediates characterized?

  • Methodology : Synthesis typically involves coupling reactions between isoindoline derivatives and activated acetamide precursors. For example, intermediates like 2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide derivatives () can be synthesized via nucleophilic substitution or amidation. Characterization relies on 1^1H-NMR and 13^13C-NMR to confirm regiochemistry, alongside HRMS for molecular weight validation. Recrystallization using ethanol/water mixtures is recommended for purification .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H-NMR identifies proton environments (e.g., isoindoline NH and acetamide CH3_3), while 13^13C-NMR confirms carbonyl and aromatic carbons.
  • HRMS : Validates molecular formula via exact mass matching (e.g., [M+H]+^+ or [M-Cl]+^+ ions).
  • FT-IR : Confirms functional groups (amide C=O stretch at ~1650 cm1^{-1}) .

Q. What purification methods are optimal for isolating this hydrochloride salt with high purity?

  • Methodology : Recrystallization using polar aprotic solvents (e.g., DMF/ethanol mixtures) effectively removes unreacted amines or acetamide byproducts. Ion-exchange chromatography can isolate the hydrochloride salt, followed by lyophilization for solvent-free isolation. Purity is assessed via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structure determination using SHELX?

  • Methodology :

  • Twinning Analysis : Use SHELXL’s TWIN command to identify and model twinned crystals, common in hydrochloride salts due to counterion disorder.
  • Residual Factor Validation : Adjust refinement parameters (e.g., SIMU or DELU ) to mitigate thermal motion artifacts. Cross-validate with hydrogen bonding patterns () to ensure geometric consistency.
  • High-Resolution Data : Collect data at <1.0 Å resolution to resolve ambiguities in isoindoline ring puckering or chloride ion placement .

Q. What experimental strategies address contradictory bioactivity results in anticancer assays involving this compound?

  • Methodology :

  • Assay Replication : Test across multiple cell lines (e.g., MCF-7, HeLa) to distinguish cell-specific effects.
  • Mechanistic Profiling : Combine apoptosis assays (Annexin V/PI staining) with mitochondrial membrane potential measurements (JC-1 dye) to confirm mode of action.
  • Metabolite Interference Check : Use LC-MS to rule out degradation products masking bioactivity (e.g., free isoindoline or acetamide) .

Q. How do substituents on the isoindoline ring influence pharmacokinetic properties like solubility and metabolic stability?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., Cl, NO2_2) at the 4-position to enhance solubility via increased polarity.
  • LogP Determination : Measure octanol/water partitioning to predict membrane permeability.
  • CYP450 Inhibition Assays : Use human liver microsomes to assess metabolic stability and identify susceptible sites for deuteration to prolong half-life .

Q. How can hydrogen bonding patterns in the crystal structure inform molecular aggregation or solubility challenges?

  • Methodology :

  • Graph Set Analysis : Apply Etter’s rules () to categorize hydrogen bonds (e.g., R22_2^2(8) motifs between amide groups).
  • Solubility Prediction : Correlate intermolecular bond strength (from XRD) with dissolution profiles in biorelevant media (FaSSIF/FeSSIF).
  • Co-Crystal Screening : Use carboxylic acid co-formers (e.g., succinic acid) to disrupt strong amide-amide interactions and improve bioavailability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR and HRMS data during structural validation?

  • Methodology :

  • Isotopic Purity Check : Confirm absence of 35^35Cl/37^37Cl isotopic splitting in HRMS, which may obscure molecular ion peaks.
  • Solvent Artifact Identification : Re-run NMR in deuterated DMSO to detect residual proton signals from solvents like THF or EtOAc.
  • Dynamic Effects : Variable-temperature NMR can resolve rotational barriers in acetamide groups that cause peak broadening .

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